2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate
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Overview
Description
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate is a complex organic compound that features a piperazine ring substituted with a nitro group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: The piperazine ring is then functionalized with a nitro group and a propan-2-yloxy group. This can be done through nitration and etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as sodium hydride.
Hydrolysis: Strong acids (hydrochloric acid) or bases (sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding alcohol and methanesulfonic acid.
Scientific Research Applications
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to specific receptors or enzymes, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.
Comazaphilone I: A compound with a similar planar structure but distinct functional groups and biological activities.
Uniqueness
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate is unique due to its combination of a piperazine ring, nitro group, and methanesulfonate group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the nitro group allows for various chemical modifications, while the methanesulfonate group enhances solubility and reactivity.
Properties
Molecular Formula |
C17H27N3O6S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C17H27N3O6S/c1-13(2)26-17-11-14(5-6-16(17)20(21)22)19-9-8-18(3)15(12-19)7-10-25-27(4,23)24/h5-6,11,13,15H,7-10,12H2,1-4H3 |
InChI Key |
NWTHTBKNOCRGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOS(=O)(=O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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